ethyl 2-({[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-[5-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)-1,2-OXAZOLE-3-AMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a unique combination of benzofuran, oxazole, and cyclopentathiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[5-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)-1,2-OXAZOLE-3-AMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and oxazole intermediates, followed by their coupling with the cyclopentathiophene core. Key steps include:
Formation of Benzofuran Intermediate: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of Oxazole Intermediate: This is achieved through the reaction of nitriles with α-haloketones in the presence of a base.
Coupling Reaction: The benzofuran and oxazole intermediates are then coupled with the cyclopentathiophene core using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[5-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)-1,2-OXAZOLE-3-AMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
ETHYL 2-[5-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)-1,2-OXAZOLE-3-AMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism by which ETHYL 2-[5-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)-1,2-OXAZOLE-3-AMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
ETHYL 2-[5-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)-1,2-OXAZOLE-3-AMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE can be compared with other compounds that feature similar structural motifs, such as:
Benzofuran Derivatives: These compounds are known for their biological activity and are used in various therapeutic applications.
Oxazole Derivatives: These compounds are important in medicinal chemistry for their antimicrobial and anti-inflammatory properties.
Cyclopentathiophene Derivatives: These compounds are studied for their electronic properties and potential use in organic electronics.
Properties
Molecular Formula |
C23H22N2O5S |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
ethyl 2-[[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carbonyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C23H22N2O5S/c1-3-28-23(27)20-15-5-4-6-19(15)31-22(20)24-21(26)16-11-18(30-25-16)13-7-8-17-14(10-13)9-12(2)29-17/h7-8,10-12H,3-6,9H2,1-2H3,(H,24,26) |
InChI Key |
JVDBONVIJXGUPD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=NOC(=C3)C4=CC5=C(C=C4)OC(C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.